Product packaging for VRV-PL-VIIIa Inhibitor 5m(Cat. No.:)

VRV-PL-VIIIa Inhibitor 5m

Cat. No.: B1195034
M. Wt: 376.84
InChI Key: UDUWGFKKQBWBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VRV-PL-VIIIa Inhibitor 5m is a selective chemical inhibitor designed for neuroscience and toxicology research. It specifically targets and inhibits the catalytic activity of VRV-PL-VIIIa, a basic phospholipase A2 (PLA2) isolated from Russell's viper ( Daboia russelii ) venom. VRV-PL-VIIIa is a well-characterized multitoxic enzyme known to induce several profound pharmacological effects, including neurotoxicity, myotoxicity, edema, and hemorrhage . This inhibitor serves as a crucial research tool for disentangling the complex mechanisms of snake venom toxicity. By selectively neutralizing the enzymatic function of VRV-PL-VIIIa, researchers can study its specific role in venom pathophysiology, separate from other venom components. Furthermore, studies on the parent VRV-PL-VIIIa protein have revealed potent antibacterial activities against a range of human pathogenic bacteria, including Staphylococcus aureus and Escherichia coli , suggesting that inhibitors like this compound are also valuable for exploring structure-function relationships in antimicrobial peptides . This product is intended for in vitro applications to advance scientific understanding of phospholipase A2 mechanisms, venom biochemistry, and the development of novel therapeutic antidotes. This compound is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.84

IUPAC Name

2-(2-Chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C22H17ClN2O2/c1-15(21-24-25-22(27-21)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)26-17-7-3-2-4-8-17/h2-15H,1H3

InChI Key

UDUWGFKKQBWBBW-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(C2=CC=CC=C2Cl)O1)C3=CC=C(OC4=CC=CC=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VRVPLVIIIa inhibitor 5m;  VRVPL-VIIIa inhibitor 5m;  VRV-PLVIIIa inhibitor 5m;  VRV-PL-VIIIa inhibitor 5m;  VRV PL VIIIa inhibitor 5m

Origin of Product

United States

Chemical Identity and Classification of Vrv Pl Viiia Inhibitor 5m

Structural Classification: 1,3,4-Oxadiazole (B1194373) Derivative

VRV-PL-VIIIa Inhibitor 5m is a synthetic small molecule that belongs to the class of heterocyclic compounds known as 1,3,4-oxadiazoles. nih.govnih.govnih.gov Its full chemical name is 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole. nih.govresearchgate.net The core of its structure is the 1,3,4-oxadiazole nucleus, a five-membered ring containing one oxygen and two nitrogen atoms. This particular heterocyclic scaffold is a subject of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds. nih.govmdpi.comrsc.org

The development of this compound was part of a study focused on synthesizing novel molecules containing the 1,3,4-oxadiazole ring to target and inhibit a specific enzyme. nih.gov Research has demonstrated that this structural feature is key to its biological activity. nih.gov Biophysical and in-silico molecular docking studies have shown that compound 5m interacts with its target enzyme, VRV-PL-VIIIa, a basic secretory phospholipase A₂ (sPLA₂) from the venom of the Russell's viper (Vipera russelli). nih.govresearchgate.net

The interaction involves the quenching of the enzyme's intrinsic fluorescence in a concentration-dependent manner. nih.govresearchgate.net Furthermore, the binding of compound 5m alters the secondary structure of the VRV-PL-VIIIa enzyme, as observed through circular dichroism, which detected a significant shift in the α-helix peak. nih.govresearchgate.netresearchgate.net Molecular docking analyses suggest that these interactions are predominantly strong hydrophobic interactions occurring at the catalytic triad (B1167595) region of the enzyme. nih.govresearchgate.net Among a series of synthesized compounds (5a-t), the 5m variant was identified as a potent inhibitor, demonstrating an IC₅₀ value of 11.52 µM against the catalytic activity of VRV-PL-VIIIa. nih.govresearchgate.net

Analogous Relationship to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fenoprofen (B1672519) and Ibuprofen (B1674241) Analogs

The design and synthesis of this compound were based on creating analogs of well-known non-steroidal anti-inflammatory drugs (NSAIDs), specifically fenoprofen and ibuprofen. nih.govresearchgate.netresearcher.life The rationale was to use the basic structures of these established anti-inflammatory agents and incorporate the 1,3,4-oxadiazole nucleus to develop a novel inhibitor for secretory phospholipase A₂ (sPLA₂). nih.gov The sPLA₂ enzymes are critical in the inflammatory cascade, making their inhibitors potential anti-inflammatory therapeutics. nih.govresearchgate.net

This strategic combination of structural motifs from NSAIDs and the 1,3,4-oxadiazole ring system led to the creation of compound 5m. nih.gov The resulting molecule was explored as a lead structure for a potential new anti-inflammatory agent. nih.govresearchgate.netresearchgate.net Research findings support the efficacy of this design, as in vitro and in vivo studies have shown that compound 5m effectively inhibits various biological activities induced by the VRV-PL-VIIIa enzyme, such as the hemolysis of red blood cells, edematogenic activity, myotoxicity, and lung hemorrhage in animal models. nih.govresearchgate.netevitachem.com

Enzymatic Inhibition Profile of Vrv Pl Viiia Inhibitor 5m

Inhibition of VRV-PL-VIIIa Catalytic Activity

Research has demonstrated that inhibitor 5m effectively inhibits the catalytic function of the VRV-PL-VIIIa enzyme. youtube.com This inhibitory action is significant as the sPLA₂ enzyme is involved in the inflammatory process through the hydrolysis of phospholipids, which leads to the production of precursors for inflammatory mediators. youtube.comresearchgate.net Biophysical studies, including fluorescence and circular dichroism spectroscopy, have revealed that inhibitor 5m interacts directly with the enzyme. youtube.com This interaction leads to a quenching of the enzyme's intrinsic fluorescence in a concentration-dependent manner and induces conformational changes in the enzyme's structure, specifically affecting its α-helical content. youtube.com Molecular docking analyses further support these findings, suggesting that inhibitor 5m establishes strong hydrophobic interactions within the catalytic triad (B1167595) region of VRV-PL-VIIIa. youtube.com

The potency of inhibitor 5m in suppressing the enzymatic activity of VRV-PL-VIIIa has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For inhibitor 5m, this value was determined to be 11.52 µM. youtube.com This was established through dose-response curve analysis, which plots the percentage of sPLA₂ activity against varying concentrations of the inhibitor.

Table 1: IC50 Value of VRV-PL-VIIIa Inhibitor 5m

Inhibitor Target Enzyme IC50 Value (µM)

Substrate and Calcium Independence of Inhibition

Information regarding the influence of substrate and calcium concentration on the inhibitory activity of compound 5m on VRV-PL-VIIIa is not available in the reviewed scientific literature. Studies on other inhibitors of VRV-PL-VIIIa have shown that their mechanisms can be independent of both substrate and calcium concentrations, suggesting a direct interaction with the enzyme. However, specific experimental data to confirm or deny this characteristic for inhibitor 5m has not been reported.

Molecular Mechanism of Vrv Pl Viiia Inhibition by Compound 5m

Direct Enzyme-Inhibitor Interaction

Biophysical studies have demonstrated a direct interaction between compound 5m and the VRV-PL-VIIIa enzyme. researchgate.netnih.gov This interaction is characterized by the quenching of the enzyme's natural fluorescence and notable alterations to its secondary structure.

Investigation into the binding mechanism reveals that compound 5m quenches the intrinsic fluorescence of VRV-PL-VIIIa. researchgate.netnih.gov This phenomenon occurs in a concentration-dependent manner, indicating a direct association between the inhibitor and the enzyme. researchgate.netnih.gov The quenching of tryptophan fluorescence is a common method used to study ligand-protein interactions. The decrease in fluorescence intensity upon the addition of compound 5m suggests that the inhibitor is binding at or near the tryptophan residues of the enzyme, altering their local environment and leading to a reduction in fluorescence emission.

The binding of compound 5m induces significant conformational changes in the structure of VRV-PL-VIIIa. researchgate.netnih.gov These structural modifications are critical to its inhibitory effect and have been elucidated using spectroscopic techniques.

Circular Dichroism (CD) spectroscopy has been employed to monitor changes in the secondary structure of VRV-PL-VIIIa upon interaction with compound 5m. researchgate.netnih.govresearchgate.net Far-UV CD spectra, which are sensitive to the protein's backbone conformation, show that the addition of compound 5m causes the enzyme's peak to deviate steeply downward compared to its native structure. researchgate.netresearchgate.net This indicates a substantial disruption of the enzyme's secondary structural elements.

The CD spectral analysis provides specific insights into the nature of the conformational changes. A prominent shift in the α-helix peak of VRV-PL-VIIIa is observed in the presence of compound 5m. researchgate.netnih.gov Specifically, a significant negative peak shift from 208 nm to 202 nm confirms the quenching of the α-helix structure. researchgate.netresearchgate.net This region of the α-helix is particularly important as it contains the active site amino acids of the enzyme. researchgate.netresearchgate.net Furthermore, the interaction with compound 5m leads to the formation of random coils, signifying a loss of the ordered secondary structure of the enzyme. researchgate.netnih.gov

Table 1: Effect of Compound 5m on the Secondary Structure of VRV-PL-VIIIa

Spectroscopic ObservationStructural InterpretationReference
Prominent shift in the α-helix peakAlteration of the helical structure, particularly affecting the active site region. researchgate.netnih.gov
Large steep negative peak shift from 208 nm to 202 nmConfirms quenching of the α-helix where the active site resides. researchgate.netresearchgate.net
Increased random coil formationLoss of ordered secondary structure, leading to a more disordered protein conformation. researchgate.netnih.gov

Conformational Alterations of VRV-PL-VIIIa Induced by 5m

Computational Elucidation of Binding Interactions

To complement the experimental findings, computational methods have been utilized to provide a detailed view of the binding interaction at the atomic level.

Molecular docking studies have been performed to predict the binding mode of compound 5m within the active site of VRV-PL-VIIIa (PDB ID: 1OXL). researchgate.netscispace.comijpsdronline.com The results of this in silico analysis reveal that compound 5m establishes strong hydrophobic interactions within the catalytic triad (B1167595) region of the enzyme. researchgate.netnih.gov This catalytic triad is essential for the enzyme's hydrolytic activity. By binding in this critical region, compound 5m likely interferes with the substrate binding and/or the catalytic mechanism, leading to the observed inhibition. The docking analysis corroborates the experimental data, providing a plausible structural basis for the potent inhibitory activity of compound 5m against VRV-PL-VIIIa. researchgate.net

Molecular Docking Analysis

Identification of Hydrophobic Interactions at the Catalytic Triad Region

Molecular docking studies have revealed that compound 5m establishes significant hydrophobic interactions within the catalytic triad region of VRV-PL-VIIIa. researchgate.netresearchgate.net This region is critical for the enzyme's catalytic function. The inhibitor, 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole (5m), effectively orients itself within the hydrophobic core of the enzyme's active site. researchgate.net This strategic positioning is fundamental to its inhibitory effect.

The interaction of inhibitors with the catalytic residues, such as the Histidine-Aspartate dyad, is a known mechanism for destabilizing the coordination of the essential Ca2+ ion and preventing the activation of a water molecule necessary for catalysis. researchgate.net In the case of compound 5m, the strong hydrophobic contacts it forms within this catalytically crucial area are key to its ability to inhibit VRV-PL-VIIIa. researchgate.netresearchgate.net Biophysical studies have corroborated these findings, showing that the binding of 5m quenches the intrinsic fluorescence of VRV-PL-VIIIa in a manner dependent on its concentration and also alters the enzyme's conformation. researchgate.net

Interaction Type Location Significance
Hydrophobic InteractionsCatalytic Triad RegionStabilizes the inhibitor within the active site, disrupting catalytic activity.

Molecular Dynamics Simulation Studies

To further investigate the stability and dynamics of the VRV-PL-VIIIa-5m complex, molecular dynamics (MD) simulations were performed. researchgate.net These simulations provide a deeper understanding of the conformational changes and binding geometry of the inhibitor within the enzyme's active site over time.

The results from MD simulations have confirmed the initial docking poses, demonstrating that compound 5m maintains a stable binding geometry within the hydrophobic core of VRV-PL-VIIIa's active site. researchgate.net This stability is crucial for a sustained inhibitory effect. The simulations illustrate the dynamic nature of the interactions and how the inhibitor remains favorably positioned to disrupt the enzyme's function. These in silico analyses, in conjunction with in vitro studies, strongly support the potent inhibitory effect of compound 5m on VRV-PL-VIIIa. researchgate.netresearchgate.net

Simulation Finding Description Implication
Stable Binding GeometryCompound 5m remains securely bound within the hydrophobic core of the active site throughout the simulation.Indicates a persistent and effective inhibition of the enzyme.

Preclinical Pharmacological Activities and Biological Efficacy of Vrv Pl Viiia Inhibitor 5m

Anti-Inflammatory Efficacy

The compound 5m has been identified as a potent anti-inflammatory agent due to its ability to inhibit sPLA2, a key enzyme in the inflammatory cascade. researchgate.netresearchgate.net The inhibition of sPLA2 is a critical strategy for managing the early phases of inflammation.

Inhibition of Edematogenic Activity in Murine Models

In vivo studies have provided compelling evidence of the anti-inflammatory effects of VRV-PL-VIIIa inhibitor 5m. Specifically, the compound has been shown to inhibit the edematogenic activity, or swelling, induced by VRV-PL-VIIIa in the footpads of mice. researchgate.netresearchgate.net This demonstrates the inhibitor's ability to counteract the localized inflammatory response triggered by the venom enzyme. researchgate.net

Neutralization of Venom-Induced Pathologies

Beyond its general anti-inflammatory properties, this compound has shown specific efficacy in neutralizing pathologies directly induced by snake venom. researchgate.netresearcher.life

Attenuation of Myotoxicity

The inhibitor 5m has been observed to significantly inhibit the myotoxicity, or muscle damage, induced by VRV-PL-VIIIa in mice. researchgate.netresearchgate.net This finding is crucial as myotoxicity is a severe consequence of envenomation by vipers.

Reduction of Lung Hemorrhage

Furthermore, preclinical studies have revealed that the compound 5m effectively inhibits lung hemorrhage in mice caused by VRV-PL-VIIIa. researchgate.netresearchgate.netresearcher.life This indicates its potential to mitigate one of the most life-threatening effects of viper venom.

Anti-Hemolytic Properties

The inhibitor 5m has also demonstrated protective effects against hemolysis, the rupture of red blood cells.

In vitro and in silico Evidence of Hemolysis Inhibition

Both in vitro and in silico studies have confirmed that this compound strongly inhibits the hemolysis of red blood cells. researchgate.netresearchgate.net Molecular docking analyses have revealed that 5m establishes strong hydrophobic interactions within the catalytic region of the VRV-PL-VIIIa enzyme. researchgate.netresearchgate.net This interaction is further supported by biophysical studies showing that 5m quenches the intrinsic fluorescence of the enzyme in a concentration-dependent manner, suggesting a direct binding to the active site. researchgate.net Circular dichroism spectra also indicated that 5m alters the conformation of VRV-PL-VIIIa. researchgate.netresearchgate.net

Inhibitory Concentration of this compound

Parameter Value
IC50 11.52 µM

This table shows the half-maximal inhibitory concentration (IC50) of compound 5m against the catalytic activity of VRV-PL-VIIIa. researchgate.netresearchgate.net

Preclinical Efficacy of this compound

Activity Outcome Model
Edematogenic Activity Inhibited Mouse Foot Pad
Myotoxicity Inhibited Murine Model
Lung Hemorrhage Inhibited Murine Model
Hemolysis Strongly Inhibited In vitro / In silico

This table summarizes the observed preclinical activities of this compound in various models. researchgate.netresearchgate.netresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry Approaches

Design and Synthesis of Analogs with 1,3,4-Oxadiazole (B1194373) Nucleus

The design strategy for VRV-PL-VIIIa Inhibitor 5m and its analogs originated from the core structures of well-known non-steroidal anti-inflammatory drugs (NSAIDs), fenoprofen (B1672519) and ibuprofen (B1674241). researchgate.netresearchgate.net Researchers prepared a series of fenoprofen and ibuprofen analogs that incorporated a 1,3,4-oxadiazole nucleus, a heterocyclic scaffold known for its diverse biological activities. researchgate.netresearchgate.net The rationale was to leverage the anti-inflammatory properties associated with the parent molecules and enhance their potency and specificity as sPLA2 inhibitors, which are key enzymes in the inflammatory cascade. researchgate.netresearchgate.net

The synthesis resulted in a library of twenty distinct ligands, designated 5(a–t). researchgate.netresearchgate.net Within this series, the compound identified as 5m, chemically named 2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole, emerged as the most effective inhibitor against the VRV-PL-VIIIa enzyme. researchgate.netresearchgate.net This targeted synthesis approach allowed for a systematic evaluation of how different substituents on the core structure influence inhibitory activity.

SAR Studies on Related Inhibitors and Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the 1,3,4-oxadiazole series tested against VRV-PL-VIIIa, compound 5m displayed the highest inhibitory potency with a half-maximal inhibitory concentration (IC50) of 11.52 µM. researchgate.netresearchgate.net This indicates that the specific combination of a 2-chlorophenyl group and a 1-(4-phenoxyphenyl)ethyl group on the 1,3,4-oxadiazole ring is particularly effective for inhibiting the target enzyme.

Biophysical studies further illuminated the interaction between 5m and the VRV-PL-VIIIa enzyme. researchgate.net Fluorescence quenching experiments showed that 5m binds to the enzyme and diminishes its intrinsic fluorescence in a manner dependent on the inhibitor's concentration. researchgate.netresearchgate.net Furthermore, circular dichroism (CD) spectroscopy revealed that the binding of 5m induces conformational changes in the enzyme. researchgate.netresearchgate.net The CD spectra recorded a significant shift in the α-helix peak and an increase in the random coil formation of the VRV-PL-VIIIa secondary structure upon interaction with 5m. researchgate.netresearchgate.netresearchgate.net This structural alteration is directly linked to the loss of catalytic function.

SAR studies on other 1,3,4-oxadiazole derivatives targeting different enzymes have also shown the importance of the substituents attached to the central ring in determining potency and selectivity. nih.gov For instance, in studies of COX-2 inhibitors, the nature of the aryl groups at the 2 and 5 positions of the oxadiazole ring significantly influenced inhibitory activity and selectivity over the COX-1 isoform. nih.gov

Table 1: Inhibitory Activity of Compound 5m against VRV-PL-VIIIa
CompoundChemical NameTarget EnzymeIC50 Value (µM)Reference
5m2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazoleVRV-PL-VIIIa11.52 researchgate.net, researchgate.net

In Silico Screening and Predictive Modeling for Inhibitory Activity

Computational methods, including molecular docking and predictive modeling, have provided significant insights into the binding mechanism of inhibitor 5m. researchgate.net These in silico approaches are instrumental in rational drug design, allowing for the prediction and analysis of ligand-protein interactions at a molecular level. nih.govnih.gov

Molecular docking analysis of compound 5m with the VRV-PL-VIIIa enzyme revealed that the inhibitor binds effectively within the enzyme's catalytic site. researchgate.net The stability of this binding is attributed to strong hydrophobic interactions between the inhibitor and key amino acid residues in the catalytic triad (B1167595) region of the enzyme. researchgate.netresearchgate.net This computational finding corroborates the experimental data, which shows a potent inhibition of the enzyme's catalytic activity. researchgate.net

In addition to docking, predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) was performed. researchgate.netresearchgate.net The results of the ADMET analysis indicated that compound 5m possesses favorable druggable properties, suggesting its potential as a lead structure for developing new anti-inflammatory agents. researchgate.netresearchgate.net Such predictive models are essential for prioritizing compounds early in the drug discovery pipeline, helping to focus resources on candidates with a higher probability of success. mmv.org

Table 2: Summary of In Silico Analysis of 5m Binding to VRV-PL-VIIIa
Computational MethodKey FindingImplicationReference
Molecular DockingBinds to the catalytic triad region of VRV-PL-VIIIa.Inhibition of catalytic activity. researchgate.net
Interaction AnalysisForms strong hydrophobic interactions.Stabilizes the enzyme-inhibitor complex. researchgate.net, researchgate.net
ADMET PredictionPossesses favorable druggable properties.Good potential as a lead compound for drug development. researchgate.net, researchgate.net

Future Directions in Research of Vrv Pl Viiia Inhibitor 5m

Elucidation of Broader Biological Targets and Pathways

The current understanding of Inhibitor 5m is primarily centered on its interaction with a single snake venom enzyme, VRV-PL-VIIIa. researchgate.net A critical next step is to determine if its inhibitory effects extend to other related enzymes, particularly the diverse family of human secretory phospholipase A2s (sPLA2s). Human sPLA2s are key enzymes in the inflammatory cascade, initiating the arachidonic acid pathway which leads to the production of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net

Future investigations should therefore focus on screening Inhibitor 5m against a panel of human sPLA2 isoforms (e.g., hG-IA, hG-IIA, hG-V, hG-X). This will be pivotal in assessing whether the compound has the potential to be a broad-spectrum anti-inflammatory agent rather than just a venom-neutralizing molecule. Research should also aim to elucidate the downstream consequences of this inhibition. By studying the modulation of inflammatory mediator production in relevant cell-based assays, a more comprehensive picture of the inhibitor's mechanism of action within broader biological pathways can be constructed. Furthermore, exploring potential off-target interactions is essential to build a complete biological profile of the compound.

Investigation of Selective Inhibition Mechanisms Among sPLA2 Isoforms

The venom of the Russell's viper itself contains multiple sPLA2 isoforms, such as VRV-PL-V and VRV-PL-VI, in addition to VRV-PL-VIIIa. nih.govnih.gov A key area for future research is to establish the selectivity profile of Inhibitor 5m. Determining whether it is a specific inhibitor of VRV-PL-VIIIa or a broader inhibitor of other venom and human sPLA2 isoforms is crucial for its development. High selectivity for specific pathological sPLA2s over constitutively expressed, physiologically important isoforms would be a highly desirable trait for a therapeutic candidate.

Molecular docking studies have suggested that Inhibitor 5m engages in strong hydrophobic interactions within the catalytic triad (B1167595) region of VRV-PL-VIIIa. researchgate.net Furthermore, biophysical studies using circular dichroism have shown that the inhibitor alters the enzyme's conformation, specifically causing a shift in its α-helix structure. researchgate.netresearchgate.netresearchgate.net To understand the basis of selectivity, future studies could employ advanced techniques:

Comparative Crystallography: Obtaining co-crystal structures of Inhibitor 5m with different sPLA2 isoforms could reveal subtle differences in binding modes that dictate selectivity.

Molecular Dynamics Simulations: Simulating the interaction of the inhibitor with various sPLA2s can provide insights into the dynamics of binding and the stability of the enzyme-inhibitor complexes. researchgate.net

Kinetic Analysis: Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for different isoforms. Studies have indicated that the inhibition of VRV-PL-VIIIa is independent of substrate concentration, which provides a starting point for more detailed mechanistic work. researchgate.net

Table 1: Known Inhibitory Profile of VRV-PL-VIIIa Inhibitor 5m

Target EnzymeReported IC50Observed In Vivo Effects NeutralizedReference
VRV-PL-VIIIa11.52 µMEdema, Myotoxicity, Lung Hemorrhage researchgate.netresearchgate.net

Advancements in Lead Optimization and Analog Development

Inhibitor 5m has been identified as a promising lead structure, but significant work is required to optimize its properties for potential clinical development. researchgate.net Future medicinal chemistry efforts should focus on a systematic lead optimization program. mmv.orgnih.gov This involves the synthesis and evaluation of a library of analogs to establish a clear Structure-Activity Relationship (SAR).

Key goals for this optimization process include:

Enhanced Potency: Designing analogs that exhibit a lower IC50 value, thereby increasing their inhibitory power. The established importance of hydrophobic interactions can guide the rational design of new derivatives. researchgate.netdokumen.pub

Improved Selectivity: Modifying the chemical scaffold to enhance binding affinity for specific target sPLA2s while minimizing interactions with other enzymes.

Favorable DMPK Profile: While initial computational (ADMET) results suggested good "druggable" properties, these must be confirmed experimentally. researchgate.netresearchgate.net In vitro assays for metabolic stability using liver microsomes, cell permeability assays, and in vivo pharmacokinetic studies in animal models will be necessary to assess oral bioavailability, distribution, metabolism, and excretion. nih.gov

The development of new analogs based on the 1,3,4-oxadiazole (B1194373) core will be central to refining this class of inhibitors and identifying a clinical candidate. dndi.org

Exploration of Novel Disease Models for Efficacy Assessment

The current efficacy data for Inhibitor 5m is confined to mouse models where pathology is induced directly by snake venom injection. researchgate.netresearchgate.net To unlock the broader therapeutic potential of this inhibitor class, it is imperative to evaluate lead compounds in more complex and clinically relevant disease models where sPLA2s are known to be key pathological drivers. google.com

Future research should extend efficacy testing to established animal models of human inflammatory conditions, such as:

Rheumatoid Arthritis: Models involving collagen-induced arthritis could be used to assess the ability of the inhibitors to reduce joint inflammation and damage.

Sepsis: Cecal ligation and puncture models could determine if sPLA2 inhibition can mitigate the systemic inflammatory response and improve outcomes.

Acute Respiratory Distress Syndrome (ARDS): Lipopolysaccharide (LPS) or acid-induced lung injury models could be used to evaluate the potential of these inhibitors to reduce pulmonary inflammation and edema.

Atherosclerosis: Utilizing models like the ApoE knockout mouse could help in understanding if these inhibitors can impact the inflammatory processes that drive plaque formation.

Transitioning from venom-induced models to these established disease models will be a crucial step in validating the therapeutic hypothesis and justifying further development of this compound and its optimized analogs for treating human diseases.

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